molecular formula C12H14BrFO2 B15301644 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran

3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran

Cat. No.: B15301644
M. Wt: 289.14 g/mol
InChI Key: QXXKNBDRVRGJSP-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C12H14BrFO2 This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran typically involves the reaction of 2-bromo-1-(2-fluorophenyl)ethanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2-fluorophenyl)ethanol: A precursor in the synthesis of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran.

    2-Bromo-1-(3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.

    3-(2-Bromo-1-(3-fluorophenyl)ethoxy)tetrahydrofuran: An isomer with the fluorine atom in a different position.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a bromine atom, fluorophenyl group, and tetrahydrofuran ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

3-[2-bromo-1-(2-fluorophenyl)ethoxy]oxolane

InChI

InChI=1S/C12H14BrFO2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2

InChI Key

QXXKNBDRVRGJSP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC(CBr)C2=CC=CC=C2F

Origin of Product

United States

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